![molecular formula C42H64NO31P3 B14793546 D-myo-Inositol, 6-O-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2,3-O-(1-methylethylidene)-, 1,4,5-tris[bis[(1-oxopropoxy)methyl] phosphate]](/img/structure/B14793546.png)
D-myo-Inositol, 6-O-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2,3-O-(1-methylethylidene)-, 1,4,5-tris[bis[(1-oxopropoxy)methyl] phosphate]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-myo-Inositol, 6-O-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2,3-O-(1-methylethylidene)-, 1,4,5-tris[bis[(1-oxopropoxy)methyl] phosphate]: is a complex organic compound that belongs to the inositol phosphate family. This compound is known for its significant role in cellular signaling pathways, particularly in the regulation of intracellular calcium levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-myo-Inositol, 6-O-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2,3-O-(1-methylethylidene)-, 1,4,5-tris[bis[(1-oxopropoxy)methyl] phosphate] involves multiple stepsThe final steps involve the phosphorylation of the inositol ring to introduce the phosphate groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthesis generally follows similar steps as the laboratory methods, with optimizations for scale and yield.
Análisis De Reacciones Químicas
Types of Reactions
D-myo-Inositol, 6-O-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2,3-O-(1-methylethylidene)-, 1,4,5-tris[bis[(1-oxopropoxy)methyl] phosphate] undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the inositol ring.
Reduction: This can be used to modify the nitrophenyl group.
Substitution: Commonly involves the replacement of the phosphate groups with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various phosphorylating agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield inositol phosphates with different oxidation states, while substitution reactions can produce a variety of inositol derivatives .
Aplicaciones Científicas De Investigación
D-myo-Inositol, 6-O-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2,3-O-(1-methylethylidene)-, 1,4,5-tris[bis[(1-oxopropoxy)methyl] phosphate] has several scientific research applications:
Chemistry: Used as a model compound to study inositol phosphate chemistry and its derivatives.
Biology: Plays a crucial role in studying cellular signaling pathways, particularly those involving calcium mobilization.
Medicine: Investigated for its potential therapeutic effects in diseases related to calcium signaling dysregulation.
Industry: Limited industrial applications, primarily used in research and development .
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
- D-myo-Inositol 1,4,5-trisphosphate
- D-myo-Inositol 1,3,4,5-tetrakisphosphate
- D-myo-Inositol 1,2,4,5,6-pentakisphosphate
Uniqueness
Compared to similar compounds, D-myo-Inositol, 6-O-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2,3-O-(1-methylethylidene)-, 1,4,5-tris[bis[(1-oxopropoxy)methyl] phosphate] is unique due to the presence of the 4,5-dimethoxy-2-nitrophenylmethyl group and the specific phosphorylation pattern. These structural features confer distinct biological activities and chemical reactivity .
Propiedades
Fórmula molecular |
C42H64NO31P3 |
|---|---|
Peso molecular |
1171.9 g/mol |
Nombre IUPAC |
[[6,7-bis[bis(propanoyloxymethoxy)phosphoryloxy]-5-[(4,5-dimethoxy-2-nitrophenyl)methoxy]-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl]oxy-(propanoyloxymethoxy)phosphoryl]oxymethyl propanoate |
InChI |
InChI=1S/C42H64NO31P3/c1-11-30(44)58-20-64-75(52,65-21-59-31(45)12-2)72-39-36(57-19-26-17-28(55-9)29(56-10)18-27(26)43(50)51)40(73-76(53,66-22-60-32(46)13-3)67-23-61-33(47)14-4)41(38-37(39)70-42(7,8)71-38)74-77(54,68-24-62-34(48)15-5)69-25-63-35(49)16-6/h17-18,36-41H,11-16,19-25H2,1-10H3 |
Clave InChI |
FNWIHZJMPHUCAI-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OCOP(=O)(OCOC(=O)CC)OC1C2C(C(C(C1OCC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OC(O2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


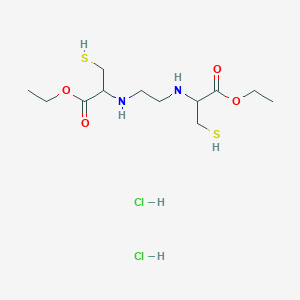


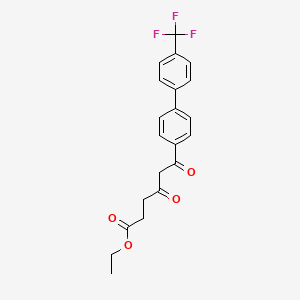
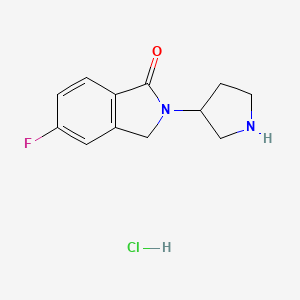
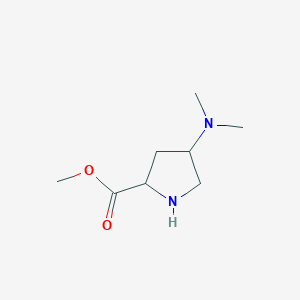
![3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enoic acid](/img/structure/B14793504.png)
![3-[2-[2-[2-(3-Methoxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14793509.png)

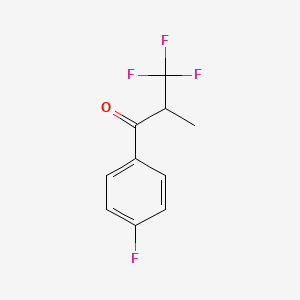
![3(2H)-Pyridazinone, 2-[3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amino]propyl]-](/img/structure/B14793517.png)
![ethyl (E)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate](/img/structure/B14793528.png)
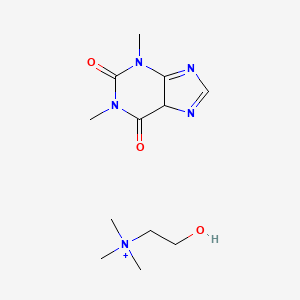
![2-amino-N-[(3-chloropyrazin-2-yl)methyl]-3-methylbutanamide](/img/structure/B14793534.png)
